Spectrozyme tPA

Description

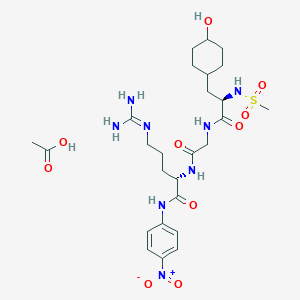

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHVTNFFGLSGHS-RFNIADBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585030 | |

| Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161572-29-8 | |

| Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Principles of Spectrozyme Tpa Based Enzymatic Assays

Mechanism of Amidolytic Cleavage by Tissue-type Plasminogen Activator

Tissue-type plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to its active form, plasmin. wikipedia.orgnih.gov tPA itself can exist in two forms: a single-chain (sc-tPA) and a two-chain (tc-tPA) form. technoclone.com While both forms are active, their amidolytic activity towards small synthetic substrates like Spectrozyme tPA can differ. invitech.co.uktechnoclone.com The fundamental mechanism of the assay involves the direct enzymatic action of tPA on the this compound molecule.

The enzyme specifically targets and hydrolyzes the amide bond between the arginine residue and the para-nitroaniline (pNA) moiety of the this compound molecule. invitech.co.ukbiomedicadiagnostics.com This cleavage is a result of the inherent proteolytic activity of tPA. umich.edu The liberation of the pNA group is the key event that allows for the quantification of the enzyme's activity.

Spectrophotometric Detection of Para-nitroaniline Release

The enzymatic cleavage of this compound by tissue-type plasminogen activator results in the release of the chromophore para-nitroaniline (pNA). invitech.co.ukbiomedicadiagnostics.combiomedicadiagnostics.com This released pNA imparts a yellow color to the solution. scribd.com The intensity of this color is directly proportional to the amount of pNA released, which in turn is a measure of the tPA enzymatic activity.

The concentration of the liberated pNA can be quantified by measuring the absorbance of the solution using a spectrophotometer. invitech.co.uknih.gov The amount of pNA is determined by monitoring the increase in absorbance over time. invitech.co.uk This allows for a direct correlation between the rate of color development and the activity of the tPA in the sample.

Wavelength-Dependent Absorbance in this compound Assays

The spectrophotometric measurement of the released para-nitroaniline is performed at a specific wavelength to ensure maximum sensitivity and accuracy. The optimal wavelength for detecting pNA is 405 nm. invitech.co.uknih.govnih.gov At this wavelength, pNA exhibits a significant absorbance, while the intact this compound substrate shows negligible absorbance.

The molar extinction coefficient (ε) for para-nitroaniline at 405 nm is a critical parameter for converting absorbance measurements into molar concentrations. For pNA, this value is 9,650 M⁻¹·cm⁻¹. invitech.co.uk This constant allows for the precise calculation of the amount of product formed during the enzymatic reaction. The measurement can be performed continuously in a kinetic recording spectrophotometer or after stopping the reaction in an end-point assay. invitech.co.uk

Quantitative Methodologies for Enzyme Activity Determination

The activity of tissue-type plasminogen activator can be quantified using this compound through two primary methodologies: initial-rate kinetic analysis and end-point methodologies. invitech.co.uk The choice between these methods often depends on the available equipment and the specific requirements of the experiment.

Initial-Rate Kinetic Analysis with this compound

Initial-rate kinetic analysis is a dynamic method for determining enzyme activity. researchgate.netunina.itlibretexts.org This technique involves continuously monitoring the increase in absorbance at 405 nm as the reaction proceeds. invitech.co.uk The initial rate of the reaction, which is the rate during the early phase when the substrate concentration is not limiting and product inhibition is negligible, is directly proportional to the enzyme concentration. invitech.co.uknih.gov

By plotting absorbance against time, a curve is generated, and the initial linear portion of this curve represents the initial rate of the reaction. unina.it This rate is then used to calculate the enzyme activity, often expressed in international units (IU) or other standardized units. This method provides a real-time measurement of enzyme kinetics and is considered a robust approach for quantifying enzyme activity. invitech.co.uknih.gov

End-Point Methodologies for this compound Assays

The end-point methodology offers a simpler alternative to kinetic analysis. invitech.co.uk In this approach, the enzymatic reaction is allowed to proceed for a fixed period. After this predetermined time, the reaction is terminated, typically by adding an acid, such as acetic or citric acid, which denatures the enzyme and stops further cleavage of the substrate. invitech.co.uk

The total amount of para-nitroaniline released during the incubation period is then measured by reading the absorbance of the solution at 405 nm. invitech.co.uk The enzyme activity is calculated based on the net change in absorbance from the start to the end of the reaction. This method is particularly useful for high-throughput screening or when a kinetic spectrophotometer is not available.

Standardization Protocols Utilizing this compound

This compound is a valuable tool for the standardization of tissue-type plasminogen activator preparations. invitech.co.uk By using a known concentration of a tPA standard, a calibration curve can be constructed. This curve plots the rate of pNA release (or total pNA released in an end-point assay) against the corresponding tPA concentration.

This standard curve serves as a reference for determining the activity of unknown tPA samples. biomedicadiagnostics.com By measuring the activity of the unknown sample under the same conditions and comparing it to the standard curve, a precise and accurate quantification of the tPA concentration can be achieved. This standardization is crucial for ensuring consistency and comparability of results across different experiments and laboratories.

Substrate Specificity and Kinetic Parameters of Spectrozyme Tpa

Specificity Profile for Tissue-type Plasminogen Activator

Tissue-type plasminogen activator is a serine protease with a high degree of specificity for its natural substrate, plasminogen. nih.gov Spectrozyme tPA is designed to mimic the cleavage site of plasminogen, allowing for a focused analysis of tPA's enzymatic activity. semanticscholar.orgnih.gov

Tissue-type plasminogen activator exists in two forms: a single-chain (sc-tPA) zymogen-like molecule and a proteolytically cleaved two-chain (tc-tPA) form. sigmaaldrich.comfrontiersin.orgmdpi.com While both forms are proteolytically active, a notable characteristic of this compound is its ability to demonstrate different kinetics for each. invitech.co.uksigmaaldrich.com In the absence of fibrin (B1330869), tc-tPA generally exhibits higher catalytic activity than sc-tPA. However, in the presence of fibrin, both forms display similar fibrinolytic activity.

The plasminogen activation activity of single-chain tPA is reported to be 10 to 50 times lower than that of the two-chain form. mdpi.com For this compound, the kinetic parameters for sc-tPA under specific assay conditions were found to be a KM of 0.286 mM with a Vmax of 6.95 nmole/µg of tPA/minute. sigmaaldrich.com The differing sensitivities of this compound to the single-chain and two-chain forms make it a valuable tool for studying the activation and function of tPA. sigmaaldrich.comnih.govgoogle.com

This compound is not exclusively hydrolyzed by human tPA but also shows interaction with other plasminogen activators. For instance, vampire bat salivary plasminogen activator (BatPA) demonstrates significantly lower catalytic efficiency in hydrolyzing this compound compared to human tPA and two-chain tPA, possessing only 23% and 4% of their respective efficiencies. nih.gov However, in the presence of a fibrin cofactor, the catalytic efficiencies of BatPA and tPA for this compound hydrolysis become similar. nih.gov

Furthermore, engineered mutants of tPA, such as those incorporating an Arg-Gly-Asp (RGD) sequence to target integrins, have been assessed using this compound. nih.gov One such mutant, 148RGD-tPA, displayed amidolytic activity comparable to native tPA, while another, 270RGD-tPA, had several-fold lower activity. nih.gov This highlights the utility of this compound in characterizing the enzymatic integrity of modified plasminogen activators.

Differentiation of Single-Chain and Two-Chain tPA Kinetics with this compound

Investigation of Cross-Reactivity with Related Serine Proteinases

While designed for tPA, the cross-reactivity of this compound with other serine proteases involved in coagulation and fibrinolysis is a critical aspect of its specificity profile.

Chromogenic substrates are generally not exclusively specific to a single enzyme. oup.com this compound can be hydrolyzed by other proteases, although often with lower efficiency. For example, the tumor suppressor maspin was found to specifically inhibit single-chain tPA but not other serine proteases like urokinase-type plasminogen activator (uPA), plasmin, trypsin, chymotrypsin, or elastase when assayed under specific conditions. nih.govpnas.org In studies of protease inhibitors, this compound has been used as a substrate to confirm the selectivity of inhibitors for their target proteases over tPA. nih.govnih.govdtic.mil For instance, an antibody inhibitor of matriptase, A11, showed no inhibition of tPA at a 1 µM concentration. nih.gov

The amidolytic activity of this compound has been observed with proteases other than tPA. For example, the membrane-type serine protease 1 (MT-SP1), also known as matriptase, has been shown to cleave this compound. nih.govpnas.org Kinetic characterization of the purified protease domain of MT-SP1 using this compound yielded a Km of 31.4 ± 4.2 μM and a kcat of 2.6 × 10² ± 6.5 s⁻¹. pnas.org This demonstrates that while this compound is a primary substrate for tPA, it can also be effectively hydrolyzed by other, structurally related serine proteases. pnas.orgplos.org

Analysis of Amidolytic Activity Towards Other Coagulation and Fibrinolytic Factors

Kinetic Characterization and Catalytic Efficiency

The catalytic efficiency of an enzyme is often described by the kcat/KM ratio, which provides a measure of how effectively an enzyme converts a substrate to a product. aklectures.com The determination of kinetic constants such as KM (the Michaelis constant, indicating substrate affinity) and kcat (the turnover number) is essential for characterizing enzyme-substrate interactions. graphpad.comsemanticscholar.org

For the hydrolysis of this compound by the protease domain of MT-SP1, the catalytic efficiency (kcat/Km) was determined to be 6.9 × 10⁶ ± 2.3 × 10⁶ M⁻¹⋅s⁻¹. pnas.org In another study, single-chain tPA exhibited a Km of 1.6 mM and a kcat of 4.9 s⁻¹ towards a different chromogenic substrate, S-2288, and this activity was enhanced by fibrinogen degradation products. nih.gov While specific kcat and comprehensive kcat/KM values for this compound with both single-chain and two-chain tPA are not consistently reported across all literature, its utility in determining these parameters for tPA and other proteases is well-established. semanticscholar.orgnih.govpnas.org

Interactive Data Table: Kinetic Parameters of this compound with Various Proteases

| Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹⋅s⁻¹) | Source |

| MT-SP1 Protease Domain | 31.4 ± 4.2 | 2.6 × 10² ± 6.5 | 6.9 × 10⁶ ± 2.3 × 10⁶ | pnas.org |

| Single-Chain tPA (sc-tPA) | 286 | N/A | N/A | sigmaaldrich.com |

| Data for sc-tPA is presented as KM in mM. Vmax was reported as 6.95 nmole/µ g/min . sigmaaldrich.com |

Determination of Michaelis-Menten Constants (Km) for this compound

The Michaelis-Menten constant, K_m, represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max). nih.gov It is an inverse measure of the affinity between an enzyme and its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. americanelements.comchemspider.com Conversely, a high K_m value suggests a weaker binding affinity. nih.gov The determination of K_m is fundamental in enzyme kinetics, providing insights into the enzyme-substrate interaction. americanelements.com

For tissue plasminogen activator, this compound has been used to determine its affinity. Research has shown that single-chain tPA (sc-tPA) exhibits a K_m of 0.286 mM with a specific tPA chromogenic substrate. wikipedia.org The substrate demonstrates different kinetics for single-chain tPA versus the two-chain form (tc-tPA). nih.gov

Kinetic parameters for other proteases have also been determined using this compound. For instance, the protease domain of a membrane-type serine protease 1 (MT-SP1) was found to have a K_m of 31.4 ± 4.2 μM when assayed with this compound. alfa-chemistry.com This highlights the utility of this compound in characterizing the substrate affinity of various trypsin-like serine proteases.

The determination of K_m values is often achieved by analyzing the reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation, frequently using linearized plots like the Lineweaver-Burk plot. researchgate.netamericanelements.com

Table 1: Michaelis-Menten Constants (K_m) Determined Using this compound

| Enzyme | K_m Value | Reference |

| Single-Chain tPA (sc-tPA) | 0.286 mM | wikipedia.org |

| MT-SP1 Protease Domain | 31.4 ± 4.2 µM | alfa-chemistry.com |

Measurement of Turnover Rates (k_cat) with this compound

The turnover rate, or k_cat, is also known as the catalytic constant. uni.lu It represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. uni.lufishersci.ca It is calculated from the maximum reaction rate (V_max) and the total enzyme concentration ([E]_t) using the formula k_cat = V_max / [E]_t. fishersci.ca A higher k_cat value signifies a faster catalytic process. tandfonline.com

Using this compound as the substrate, the turnover rate for the MT-SP1 protease domain was determined to be 2.6 × 10² ± 6.5 s⁻¹. alfa-chemistry.com This indicates that each active site of the MT-SP1 protease domain can process 260 molecules of this compound per second under saturating conditions.

For single-chain tPA, a V_max of 6.95 nmole/µg of tPA/minute has been reported with a chromogenic substrate. wikipedia.org While this value provides the maximum reaction rate, calculating the specific k_cat would require the precise molar concentration of the enzyme used in that assay.

Table 2: Turnover Rates (k_cat) Determined Using this compound

| Enzyme | k_cat Value (s⁻¹) | Reference |

| MT-SP1 Protease Domain | 260 ± 6.5 | alfa-chemistry.com |

Catalytic Efficiency (k_cat/K_m) in this compound-Mediated Reactions

Studies using this compound have enabled the quantification of catalytic efficiency for several proteases. For the MT-SP1 protease domain, the catalytic efficiency was calculated to be 6.9 × 10⁶ ± 2.3 × 10⁶ M⁻¹·s⁻¹. alfa-chemistry.com

In comparative studies, it has been noted that tPA hydrolyzes the amide bond of this compound with a catalytic efficiency that is only 6.5 to 18 times lower than that of trypsin, a highly efficient protease. fishersci.ca This demonstrates the high specificity and activity of tPA towards this synthetic substrate. The catalytic efficiency of vampire bat salivary plasminogen activator (BatPA) with this compound was found to be only 23% of that of single-chain tPA and 4% of two-chain tPA, though their efficiencies became similar in the presence of fibrin II. nih.gov

These findings underscore the value of this compound as a standardized tool for dissecting and comparing the catalytic mechanisms of various plasminogen activators and related enzymes.

Table 3: Catalytic Efficiency (k_cat/K_m) Determined Using this compound

| Enzyme | k_cat/K_m Value (M⁻¹·s⁻¹) | Reference |

| MT-SP1 Protease Domain | 6.9 x 10⁶ ± 2.3 x 10⁶ | alfa-chemistry.com |

Applications of Spectrozyme Tpa in Advanced Research Contexts

Elucidation of Enzyme Activation and Inhibition Mechanisms

Spectrozyme tPA is instrumental in dissecting the intricate mechanisms that govern the activation and inhibition of tPA. By providing a reliable method to quantify tPA activity, researchers can investigate the kinetics and dynamics of its interactions with various modulators.

Studies on Plasminogen Activator Inhibitor-1 (PAI-1) Interaction with tPA

| Step | Procedure | Purpose |

| 1 | PAI-1 is incubated with a potential modulator (e.g., RNA aptamer, vitronectin). | To allow the modulator to interact with and potentially alter the function of PAI-1. |

| 2 | A known concentration of tPA is added to the mixture. | To initiate the interaction between tPA and PAI-1. |

| 3 | The reaction is incubated for a specific period. | To allow for the formation of the tPA-PAI-1 complex. |

| 4 | This compound is added to the reaction. | To serve as a substrate for any remaining active tPA. |

| 5 | The absorbance at 405 nm is measured over time. | To quantify the rate of this compound cleavage, which is proportional to the residual tPA activity. |

Research on Natural and Synthetic Inhibitors of tPA

This compound is a valuable tool for the discovery and characterization of both natural and synthetic inhibitors of tPA. In these studies, the assay is used to screen for compounds that can directly inhibit tPA activity or modulate the activity of its inhibitors.

The antifibrinolytic agent Tranexamic acid, a synthetic analog of lysine, has also been studied in the context of the fibrinolytic system. While its primary mechanism involves preventing the binding of plasminogen to fibrin (B1330869), its effects on plasminogen activators can also be investigated using assays involving this compound.

| Inhibitor | Target | IC50 |

| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 µM |

| TM5441 | PAI-1 | 9.7 µM to 60.3 µM |

| TM5275 | PAI-1 | 5 nmol/L (human active PAI-1) |

Investigation of tPA Autoactivation using this compound

The autoactivation of the tPA protease domain is a key step in its function, and this compound has been employed to monitor this process. In one study, the protease domain of tPA was expressed and purified, and its autoactivation was monitored upon dialysis against a storage buffer. The hydrolysis of this compound was measured spectrophotometrically at 405 nm to track the formation of the active enzyme. This approach allows for the characterization of the kinetics of tPA autoactivation and the identification of factors that may influence this process.

Analysis of Modified Tissue-type Plasminogen Activator Constructs

The development of modified tPA constructs with improved therapeutic properties is an active area of research. This compound plays a crucial role in the functional assessment of these engineered proteins, allowing for the rapid and accurate determination of their enzymatic activity.

Assessment of Engineered tPA Mutants and Fusion Proteins

For example, the enzymatic activity of tPA truncation mutants has been assessed using a this compound substrate. By measuring the formation of the chromogenic product, researchers can confirm that the engineered proteases retain their enzymatic function. In one study, various tPA truncation mutants were created to identify the structural requirements for the proteolysis of a specific substrate. The preserved enzymatic activity of these mutants was confirmed by their ability to cleave a tPA Spectrozyme substrate.

| Protein | Specific Activity (IU/mg) |

| TPAir | 3.8 x 10^9 |

| P280ir (Fusion Protein) | 2.2 x 10^9 |

| P121ir (Fusion Protein) | 2.7 x 10^9 |

Evaluation of tPA Activity in Conjugates and Delivery Systems

To improve the therapeutic delivery of tPA, various conjugation and delivery strategies are being explored. This compound is essential for assessing the activity of tPA in these modified forms.

For instance, tPA has been conjugated to monoclonal antibodies to target it to specific sites, such as the endothelium. The enzymatic activity of these anti-ICAM/tPA conjugates can be measured using this compound to ensure that the conjugation process has not inactivated the enzyme.

Another approach involves loading tPA onto red blood cells (RBCs) to prolong its circulation time and enhance its thrombolytic potential. While fibrinolysis assays provide a more stringent measure of activity for RBC-coupled tPA, chromogenic assays with this compound can offer a more straightforward initial assessment of enzymatic function. However, it is noted that the Spectrozyme assay might overestimate the activity of RBC-bound tPA due to the greater accessibility of the small chromogenic substrate to the active site compared to the larger physiological substrate, plasminogen.

Functional Characterization of Proteolytic Systems in Vitro

This compound is a valuable tool for the detailed examination of proteolytic systems in controlled laboratory settings. Its specificity as a chromogenic substrate for tissue-type plasminogen activator (tPA) allows for the precise quantification of enzymatic activity and the elucidation of complex biochemical interactions.

Measurement of tPA Activity in Cell Culture Media and Biological Samples for Research

This compound is frequently utilized to measure the activity of tPA in various biological fluids and cell culture supernatants for research purposes. invitech.co.ukoup.com The assay principle is based on the cleavage of the chromogenic substrate by active tPA, which releases p-nitroaniline (pNA). invitech.co.uk The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the tPA enzymatic activity. invitech.co.ukcosmobio.co.jp This method can be performed as an endpoint assay, where the reaction is stopped by acid, or as a kinetic assay using a recording spectrophotometer. invitech.co.uk

In research, this application is crucial for understanding the regulation of the fibrinolytic system. For instance, it has been used to determine tPA proteolytic activity in seminal plasma, where abnormally high activity was observed in samples from some infertile patients compared to normal volunteers. oup.compsu.edu Researchers have also employed this compound to confirm the loss of proteolytic activity in chemically inactivated tPA variants used in experimental models, such as studies on experimental autoimmune encephalomyelitis. nih.gov

Furthermore, this compound is instrumental in characterizing tPA produced in cell culture systems. Studies have used it to measure tPA activity in conditioned media from transfected cells, such as COS-1 cells expressing tPA mutants or Sf-21 insect cells expressing recombinant tPA fusion proteins. ahajournals.orgresearchgate.net This allows researchers to verify the enzymatic competence of engineered or mutated forms of the enzyme. The substrate is also used in in vitro models of the blood-brain barrier to quantify the passage of active tPA. ahajournals.org

The table below summarizes findings from a study that measured tPA activity and antigen levels in seminal plasma from normal volunteers and infertile patients.

| Group | Mean uPA Antigen (ng/ml) | Mean tPA Antigen (ng/ml) | Relative uPA Activity | Relative tPA Activity |

| Normal Volunteers (n=10) | 25.5 | 469.2 | ~1 | ~1 |

| Infertile Patients (n=10) | 28.5 | 398.6 | ~1-20x Normal | ~1.5-6x Normal |

| Data adapted from a study on functionally inactive protein C inhibitor in seminal plasma. psu.edu |

Studying Plasminogen Activation Dynamics with this compound

This compound plays a key role in coupled assays designed to investigate the dynamics of plasminogen activation. In these systems, tPA first activates plasminogen to plasmin, and the resulting plasmin activity is then measured using a plasmin-specific chromogenic substrate like Spectrozyme PL. pnas.orgresearchgate.net This indirect approach allows for the detailed kinetic analysis of the factors that modulate tPA's primary function: the conversion of plasminogen to plasmin.

This methodology has been applied to study how various molecules and surfaces influence plasminogen activation. For example, researchers have used this type of assay to investigate the effects of fibrin and its degradation products on the catalytic efficiency of tPA. nih.govashpublications.org The presence of fibrin acts as a cofactor, significantly enhancing the rate of plasminogen activation by tPA. affinitybiologicals.com Kinetic studies using this approach can quantify parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insights into the mechanism of fibrin-stimulated plasminogen activation. nih.govresearchgate.net

The following table presents kinetic data for single-chain tPA (sctPA) activity in the presence and absence of fibrinogen, demonstrating the stimulatory effect of fibrinogen on tPA's amidolytic activity, a proxy for its activation potential.

| Condition | Km (mM) | kcat (s⁻¹) | Relative kcat/Km |

| sctPA alone | 1.6 | 4.9 | 1 |

| sctPA + Fibrinogen | ~0.2 (calculated) | ~4.9 (calculated) | ~8 |

| sctPA + Fibrinogen Fragment X | - | - | 3.2 |

| sctPA + Fibrinogen Fragment D | - | - | 2.9 |

| Data derived from a study on the stimulation of sctPA amidolytic activity. nih.gov |

Investigating Protease Domain Functionality

This compound is an essential substrate for probing the functionality of the protease domain of tPA and other related serine proteases. researchgate.netpnas.org The protease domain contains the active site responsible for enzymatic activity. By using this compound, researchers can directly measure the catalytic competence of this domain in isolation or within the context of the full-length protein or its variants. pnas.orgahajournals.org

This application is particularly useful in structure-function studies involving tPA mutants. For instance, a series of tPA truncation mutants were created to identify the domains necessary for the cleavage of a specific substrate, PDGF-CC. researchgate.net this compound was used to confirm that all the generated mutants retained a functional protease domain, ensuring that any observed lack of PDGF-CC cleavage was due to the deleted domains and not to a misfolded, inactive protease domain. researchgate.net

Similarly, when investigating the antiangiogenic properties of a tPA deletion mutant (comprising the kringle 2 and protease domains), this compound was used to confirm the catalytic inactivation of the protease domain by chemical inhibitors. ahajournals.org This was crucial to demonstrate that the observed antiangiogenic effects were mediated by the kringle 2 domain and were independent of the enzyme's proteolytic activity. ahajournals.org The substrate has also been used to characterize the kinetics of novel proteases, such as the membrane-type serine protease 1 (MT-SP1), revealing its substrate specificity and catalytic efficiency. pnas.orgpnas.org

High-Throughput Screening and Automation in this compound Assays

Automation, including the use of liquid handling robotics and automated plate readers, enhances the efficiency, reproducibility, and scalability of these screening assays. bmglabtech.comcriver.com Fully automated platforms can perform all steps of the assay, from sample preparation and reagent addition to data acquisition and analysis, enabling the screening of tens of thousands of compounds per day. researchgate.netresearchgate.net This capability significantly accelerates the initial stages of drug discovery and the characterization of enzyme kinetics on a large scale. researchgate.netresearch-solution.com

Methodological Considerations and Comparative Analyses

Optimization of Assay Conditions for Spectrozyme tPA Applications

The enzymatic activity of tissue plasminogen activator (tPA) is paramount in numerous physiological and pathological processes. Accurate measurement of this activity using the chromogenic substrate this compound necessitates careful optimization of assay conditions to ensure reliable and reproducible results. Key parameters that significantly influence the rate of this compound hydrolysis include buffer composition, pH, and temperature. acgpubs.org

The choice of buffer and its pH are critical factors that can modulate the enzymatic activity of tPA. While specific optimization studies for this compound are not extensively detailed in the provided search results, general principles of enzyme kinetics and findings from related serine protease assays offer valuable insights.

The pH of the reaction medium directly affects the ionization state of amino acid residues in the active site of tPA and the substrate itself, thereby influencing their interaction and the subsequent catalytic rate. While the optimal pH for this compound hydrolysis is not explicitly stated in the search results, a pH of 7.4 is frequently used in related assays, reflecting physiological conditions. nih.govnih.gov It is understood that deviations from the optimal pH can lead to a decrease in enzyme activity. Mechanistic studies on other hydrolases have demonstrated that pH can even alter substrate selectivity. nih.gov Therefore, empirical determination of the optimal pH for a specific tPA source and experimental setup is a crucial step in assay optimization.

The following table summarizes buffer conditions used in various studies involving tPA and related enzymes, providing a reference for optimizing this compound assays.

| Buffer System | pH | Application | Reference |

| 100 mM HEPES, 150 mM NaCl | 7.4 | Measurement of tPA inhibition by PAI-1 using this compound | nih.gov |

| 50 mM Tris-Cl, 0.15 M NaCl, 0.01% Tween 80, 100 µg/ml BSA | 7.5 | Measurement of urokinase activity with Spectrozyme UK | nih.gov |

| 10 mmol L−1 HEPES, 150 mmol L−1 NaCl | 7.4 | Measurement of plasminogen activation by tPA | nih.gov |

| PBS-based buffer with 0.8 mM MgCl2 and 0.2 µg/ml leupeptin | Not specified | Measurement of cell surface tPA and uPA activity | aacrjournals.org |

| 0.05 M Tris | 8.4 | Factor Xa assay with Spectrozyme FXa | cosmobio.co.jp |

Temperature is a critical parameter that significantly influences the rate of enzymatic reactions, including the hydrolysis of this compound by tPA. As with most enzymatic reactions, the rate of tPA-mediated cleavage of this compound generally increases with temperature up to an optimal point. researchgate.netnih.gov Beyond this optimum, the enzyme may begin to denature, leading to a rapid loss of activity.

The following table illustrates the temperatures used in various tPA and related enzyme assays:

| Temperature (°C) | Assay Description | Reference |

| 37 | Monitoring of photometric absorbance for this compound cleavage | aacrjournals.org |

| 37 | Recording of light absorbance in a plasmin generation assay | nih.gov |

| 25 | Determination of residual tPA activity after incubation with an inhibitor | nih.gov |

| 37 | Incubation for factor Xa assay | cosmobio.co.jp |

| 37 | Measurement of tPA activity using a fluorogenic substrate | jneurosci.org |

Buffer Composition and pH Effects on this compound Hydrolysis

Comparative Utility with Other Chromogenic and Fluorogenic Substrates

This compound is one of several commercially available substrates for measuring tPA activity. Its utility is best understood in comparison with other substrates, both those specific for tPA and those targeting other proteases in the fibrinolytic system.

S-2288 is another widely used chromogenic substrate for tPA. Both this compound and S-2288 are designed to be relatively specific for tPA, allowing for its measurement in purified systems and biological samples. oup.com The choice between these substrates can sometimes depend on the specific experimental context, including the presence of other proteases. For instance, in a study of factor VIIa variants, both S-2288 and another tPA substrate, Chromozym t-PA, were used, and the enzymes showed different activities towards them, highlighting that substrate choice can influence kinetic results. nih.gov In some contexts, S-2288 has been used to assay for other proteases as well, such as Factor VIIa, indicating potential cross-reactivity that researchers must consider. researchgate.netportlandpress.com

A key aspect of using this compound is its specificity relative to substrates for other key fibrinolytic enzymes like plasmin and urokinase (uPA).

Plasmin-Specific Substrates: Spectrozyme PL and S-2251 are chromogenic substrates designed to be preferentially cleaved by plasmin. oup.comau.dk In assays where tPA's activity is measured indirectly through the generation of plasmin from plasminogen, these plasmin-specific substrates are essential. aacrjournals.orgoup.com For example, the activity of plasminogen activators can be determined by measuring the subsequent cleavage of Spectrozyme PL. aacrjournals.org However, it is important to note that some plasmin substrates can influence the activation of plasminogen by tPA, which can complicate the interpretation of results. nih.gov this compound, by directly measuring tPA activity, avoids this complication.

Urokinase-Specific Substrates: Spectrozyme UK is a chromogenic substrate designed for measuring the activity of urokinase (uPA), another important plasminogen activator. nih.govaacrjournals.org In studies where it is necessary to differentiate between tPA and uPA activity, using both this compound and Spectrozyme UK in parallel assays can be very effective. aacrjournals.org For instance, in a study on prostate carcinoma cells, researchers used both substrates to demonstrate that the observed plasminogen activator activity on the cell surface was primarily due to uPA, as only Spectrozyme UK was significantly cleaved, while this compound was not. aacrjournals.org

The following table provides a comparative overview of these substrates.

| Substrate | Primary Target Enzyme | Molecular Formula | Reference |

| This compound | Tissue Plasminogen Activator (tPA) | CH3SO2-D-CHA-Gly-Arg-pNA·AcOH | biomedicadiagnostics.com |

| S-2288 | Tissue Plasminogen Activator (tPA) | H-D-IPR-p-nitroaniline | portlandpress.com |

| Spectrozyme PL | Plasmin | H-D-Norleucyl-hexahydrotyrosyl-lysine-p-nitroanilide | au.dknih.gov |

| S-2251 | Plasmin | D-valyl-L-leucyl-lysine-p-nitroanilide | researchgate.netnih.gov |

| Spectrozyme UK | Urokinase (uPA) | Carbobenzyl-l-(γ)-Glu-(α-tBuO)-Gly-Arg-p-nitroanilide·2C2H5OH | nih.govoup.com |

However, a limitation of this compound, and indeed all small synthetic substrates, is that its hydrolysis only reflects the amidolytic activity of the enzyme, which may not always perfectly correlate with its full physiological, fibrin-bound activity. The interaction of tPA with its natural substrate, plasminogen, is significantly enhanced in the presence of fibrin (B1330869), a regulatory mechanism that is not recapitulated in simple chromogenic assays.

Future Directions and Emerging Research Avenues for Spectrozyme Tpa

Advanced Applications in Systems Biology Research

Systems biology aims to understand the larger picture of how biological components work together. The quantitative data on enzymatic activity provided by Spectrozyme tPA and its derivatives are crucial for building and validating computational models of complex biological systems.

One of the most powerful applications of this compound in this context is in high-throughput screening (HCS) . The assay's compatibility with microplate formats makes it ideal for screening large libraries of small molecules to identify novel activators or inhibitors of tPA. google.comjfda-online.com This approach is essential for drug discovery and for identifying chemical probes to interrogate the fibrinolytic system.

Data generated using this compound are also used to parameterize and validate computational models of the fibrinolytic network. By providing precise kinetic data on tPA activity under various conditions, the assay helps to create models that can predict the behavior of the entire system, such as how it might respond to a new drug or a pathological state. For example, understanding the rate of tPA transport across the blood-brain barrier, as measured by a fluorogenic substrate assay, provides critical data for models of stroke therapy. plos.org

Furthermore, systems-level analyses, such as transcriptome profiling, are revealing complex regulatory networks that control the expression of tPA and its regulators. frontiersin.org Activity assays are essential to confirm that changes in gene expression translate to functional changes in protein activity. Studies identifying hepatocytes as a source of basal plasma tPA have used activity assays to confirm the functional significance of this expression, adding a new layer to our systemic understanding of tPA homeostasis. ashpublications.org The discovery of non-traditional roles for tPA, such as the activation of platelet-derived growth factor C (PDGF-CC), also relies on specific activity assays to dissect its function, expanding the known interactions of tPA within the broader system of growth factor signaling. embopress.org

Role in the Study of Protease Networks and Pathways

The activity of any single protease is tightly controlled within a network of activators, inhibitors, and competing substrates. This compound is a cornerstone tool for dissecting these intricate protease networks, particularly the fibrinolytic pathway.

Q & A

Q. What is the standard protocol for measuring tissue plasminogen activator (tPA) activity using Spectrozyme tPA?

this compound (CH3SO2-D-HHT-Gly-Arg-pNA) is a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage by tPA, detectable at 405 nm. A typical protocol involves:

- Reagent setup : 200 µM this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.4) .

- Enzyme reaction : Incubate 0.2–10 nM tPA with substrate at 37–39°C for 30–120 minutes .

- Data collection : Monitor absorbance kinetics using a microplate reader. Normalize activity against a tPA standard curve .

- Controls : Include substrate-only blanks and tPA-free samples to account for background hydrolysis .

Q. How is this compound used to quantify plasminogen activator inhibitor-1 (PAI-1) activity?

Residual tPA activity after PAI-1 inhibition is measured via this compound. Steps include:

- Titration : Pre-incubate tPA with PAI-1 (1:1 molar ratio) for 15–30 minutes .

- Substrate addition : Introduce this compound (1 mM final concentration) and quantify residual tPA activity .

- Validation : Confirm specificity using SDS-PAGE to detect tPA-PAI-1 complexes and rule out non-specific inhibition .

Advanced Research Questions

Q. How can experimental variability in this compound-based assays be minimized, particularly in plasma samples?

Variability arises from:

- Interfering factors : Plasma components (e.g., α2-antiplasmin) may compete with this compound. Pre-treat samples with acidification (pH 3.9) to inactivate endogenous inhibitors .

- Sampling timing : Plasma tPA activity fluctuates with circadian rhythms or experimental timelines (e.g., higher activity at 14–22 days post-intervention) . Use repeated-measures ANOVA to model time-dependent effects .

- Substrate stability : Avoid prolonged exposure to DMSO (used for peptide stock solutions), which may denature tPA. Maintain ≤1% DMSO in assays .

Q. What strategies optimize this compound assays for kinetic studies of protease-inhibitor interactions (e.g., tPA-matriptase systems)?

- Substrate optimization : Use near-Km concentrations (e.g., 200 µM this compound) to balance sensitivity and avoid substrate depletion .

- Competitive inhibition assays : Co-incubate tPA with inhibitors (e.g., monoclonal antibodies) and this compound. Calculate Ki values using competitive inhibition models .

- High-throughput adaptations : Employ 96-well plates with automated pipetting for large-scale inhibitor screens .

Q. How do researchers validate the specificity of this compound in complex biological matrices?

- Cross-reactivity tests : Assess cleavage by related proteases (e.g., urokinase, thrombin) using parallel assays with protease-specific substrates (e.g., Spectrozyme UK for urokinase) .

- Inhibitor spiking : Add protease inhibitors (e.g., aprotinin for plasmin) to confirm signal specificity for tPA .

- Chromatographic validation : Couple assays with HPLC to isolate and quantify tPA-specific cleavage products .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on tPA activity modulation (e.g., vitamin E supplementation studies)?

- Case example : In bovine plasma, vitamin E had no significant effect on tPA activity, but sampling day (e.g., day 0 vs. day 18) caused significant variability .

- Resolution : Use mixed-effects models to disentangle treatment effects from temporal variability. Report adjusted p-values and effect sizes .

- Meta-analysis : Compare findings with studies using alternative substrates (e.g., fluorogenic substrates) to rule out substrate-specific artifacts .

Q. What controls are critical when using this compound to study metal ion effects on protease activity?

- Chelator controls : Include EDTA (1–5 mM) to chelate divalent cations (e.g., Zn²⁺, Ca²⁺) that may indirectly modulate tPA or PAI-1 .

- Latency assays : Monitor PAI-1 stability under metal exposure by tracking its conversion to the latent form via SDS-PAGE .

- Dose-response curves : Test metal concentrations (e.g., 0–10 mM NaCl) to distinguish direct enzyme effects from ionic strength artifacts .

Methodological Innovations

Q. Can this compound be integrated with structural biology techniques (e.g., crystallography) to study tPA-inhibitor interactions?

- Yes : Use this compound to validate tPA activity in truncated/mutated variants (e.g., kringle domain deletions) before structural analysis .

- Protocol : Pre-screen mutants via chromogenic assays to confirm functional folding, then proceed with crystallization .

Q. What advancements enable this compound use in real-time, in vivo models (e.g., cerebral blood flow studies)?

- Limitations : this compound requires cell-free systems. For in vivo tPA studies, combine it with NO-sensitive probes to link protease activity to downstream vascular effects .

- Alternative approaches : Use transgenic models (e.g., tPA-knockout mice) and correlate this compound data with in vivo hemodynamic measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.